molecular formula C19H20N2O3 B2897853 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 905674-34-2

2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B2897853
CAS No.: 905674-34-2
M. Wt: 324.38
InChI Key: SUCRWERHHPDMCB-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a 2-ethoxybenzoyl group linked to a 5-oxo-1-phenylpyrrolidin-3-ylamine moiety. This compound belongs to a class of molecules where the benzamide scaffold is functionalized with heterocyclic substituents, a structural feature often associated with diverse biological activities, including neuroleptic, antifungal, or receptor-modulating properties .

Properties

IUPAC Name

2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-24-17-11-7-6-10-16(17)19(23)20-14-12-18(22)21(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCRWERHHPDMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by amidation with a series of aliphatic amines to afford the corresponding carboxamides . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.

Chemical Reactions Analysis

2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of small molecules with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Benzamide Derivatives

Compound Name Substituents on Benzamide Amine-Linked Moiety Reported Activity/Application Source
2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide 2-ethoxybenzoyl 5-oxo-1-phenylpyrrolidin-3-yl Not explicitly stated (inferential)
2-Ethoxy-N-(3-hydroxyphenyl)-6-pentadecyl benzamide (6j) 2-ethoxy-6-pentadecylbenzoyl 3-hydroxyphenyl Cytotoxic studies (cell line assays)
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide 3-fluorobenzoyl 7-methylimidazopyrimidinylphenyl Receptor modulation (patent claims)
5-Fluor-N-(2-methoxy-4-methylpyridin-3-yl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide 5-fluoro-4-triazolo-oxazin-2-yl-2-trifluoropropoxybenzoyl 2-methoxy-4-methylpyridin-3-yl Cannabinoid receptor modulation
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 2-chlorobenzoyl Thiazolidinone-thioxo Z-configuration Antifungal/antiparasitic (inferential)

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Substitution at the benzamide’s para position (e.g., triazolo-oxazin in ) correlates with enhanced receptor binding affinity . The 5-oxo-pyrrolidinone group may mimic natural ligands in enzyme-binding pockets, as seen in kinase inhibitors .
  • Toxicity Data : While direct toxicity data for the target compound are unavailable, zebrafish embryo assays for oxazole derivatives () highlight the importance of heterocyclic substituents in modulating developmental toxicity .

Biological Activity

2-Ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key mechanisms, case studies, and potential applications.

Chemical Structure and Properties

The chemical structure of 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This compound features a benzamide core with an ethoxy group and a pyrrolidine derivative, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that these compounds can effectively reduce cell viability, indicating potential as anticancer agents.

Key Findings:

  • Compound Efficacy : Compounds structurally similar to 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide showed varying degrees of cytotoxicity against cancer cells. For instance, certain derivatives reduced A549 cell viability by up to 66% when compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

In addition to anticancer properties, 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has been evaluated for its antimicrobial effects. Studies indicate that it exhibits activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study:
A study screened various pyrrolidine derivatives against clinically significant pathogens. The results indicated that specific modifications in the chemical structure enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug development efforts .

The mechanism through which 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide exerts its biological effects involves interaction with specific molecular targets. These interactions may modulate signaling pathways related to cell proliferation and apoptosis in cancer cells or disrupt bacterial cell wall synthesis in pathogens.

Potential Mechanisms Include:

  • Receptor Binding : The compound may bind to specific receptors involved in cancer cell growth.
  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer progression.

Research Findings Summary Table

Study Biological Activity Assessed Key Results Reference
Study 1Anticancer (A549 cells)Reduced viability by 66%
Study 2Antimicrobial (MRSA strains)Effective against multidrug-resistant strains
Study 3Structure Activity RelationshipModifications enhance efficacy

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